molecular formula C31H43N3O8 B1219018 Tanespimycin

Tanespimycin

Cat. No.: B1219018
M. Wt: 585.7 g/mol
InChI Key: AYUNIORJHRXIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tanespimycin involves the modification of geldanamycin. The process typically includes the allylation of the amino group at the 17th position of geldanamycin. This modification is achieved through a series of chemical reactions, including protection and deprotection steps, to ensure the selective functionalization of the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of solvents like dimethyl sulfoxide (DMSO) or Cremophor EL to enhance solubility and facilitate the reaction . The final product is typically purified using chromatographic techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Tanespimycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can exhibit different biological activities .

Scientific Research Applications

Chemistry: Tanespimycin is used as a tool compound to study the role of Hsp90 in protein folding and stabilization. It helps in understanding the molecular mechanisms underlying protein homeostasis .

Biology: In biological research, this compound is used to investigate the effects of Hsp90 inhibition on cellular processes. It has been shown to induce apoptosis in cancer cells by destabilizing oncogenic proteins .

Medicine: The primary application of this compound in medicine is in cancer therapy. It has been evaluated in clinical trials for its efficacy in treating various cancers, including breast, prostate, and lung cancers . The compound’s ability to inhibit Hsp90 makes it a promising candidate for targeted cancer therapy .

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique mechanism of action provides a basis for designing novel therapeutic agents .

Properties

IUPAC Name

[13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUNIORJHRXIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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